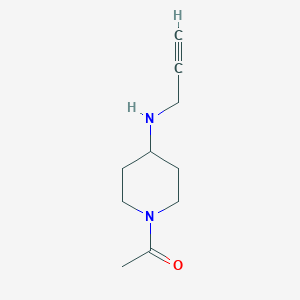

1-(4-(Prop-2-yn-1-ylamino)piperidin-1-yl)ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-(Prop-2-yn-1-ylamino)piperidin-1-yl)ethan-1-one ist eine chemische Verbindung mit der Summenformel C10H16N2O. Sie ist bekannt für ihre einzigartige Struktur, die einen Piperidinring umfasst, der mit einer Prop-2-yn-1-ylaminogruppe substituiert ist, und eine Ethanon-Einheit.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-(4-(Prop-2-yn-1-ylamino)piperidin-1-yl)ethan-1-one beinhaltet typischerweise die Reaktion von Piperidin mit Prop-2-yn-1-amin unter bestimmten Bedingungen. Die Reaktion wird in Gegenwart eines geeigneten Lösungsmittels wie Ethanol oder Methanol und eines Katalysators wie Palladium auf Kohlenstoff (Pd/C) durchgeführt. Das Reaktionsgemisch wird auf eine Temperatur von etwa 60-80 °C erhitzt, um eine vollständige Umwandlung zu gewährleisten .

Industrielle Produktionsverfahren

In einem industriellen Umfeld kann die Produktion von this compound kontinuierliche Fließreaktoren umfassen, um die Reaktionsleistung und Ausbeute zu optimieren. Die Verwendung automatisierter Systeme ermöglicht eine präzise Steuerung von Reaktionsparametern wie Temperatur, Druck und Reaktantenkonzentrationen, was zu einem effizienteren und skalierbaren Produktionsprozess führt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-(4-(Prop-2-yn-1-ylamino)piperidin-1-yl)ethan-1-one durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden, um reduzierte Derivate zu ergeben.

Gängige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO4) in einem sauren Medium.

Reduktion: Natriumborhydrid (NaBH4) in Methanol.

Substitution: Nucleophile wie Amine in Gegenwart einer Base wie Triethylamin (TEA).

Hauptsächlich gebildete Produkte

Oxidation: Oxidierte Derivate mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen.

Reduktion: Reduzierte Derivate mit hydrierten funktionellen Gruppen.

Substitution: Substituierte Produkte mit neuen funktionellen Gruppen, die die ursprünglichen Substituenten ersetzen.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

In vitro studies have demonstrated that piperidine derivatives can possess significant antimicrobial activity. For instance, compounds similar to 1-(4-(Prop-2-yn-1-ylamino)piperidin-1-yl)ethan-1-one have been evaluated for their efficacy against various bacterial strains. The incorporation of alkynyl groups in the structure may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes .

CNS Disorders Treatment

The compound's potential role in treating central nervous system (CNS) disorders is noteworthy. It may serve as a lead compound for developing treatments for conditions such as anxiety disorders and depression. The modulation of neurotransmitter systems mentioned earlier could lead to therapeutic advancements in these areas .

Building Block for Complex Molecules

The unique structure of this compound makes it a valuable intermediate in organic synthesis. It can be utilized as a building block for synthesizing more complex molecules, particularly those with biological activity. Its reactivity can be exploited in various coupling reactions, making it an essential component in drug discovery and development processes .

Case Studies and Research Findings

Several studies highlight the significance of piperidine derivatives in drug development:

Wirkmechanismus

The mechanism of action of 1-(4-(Prop-2-yn-1-ylamino)piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exhibiting therapeutic potential .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1-(4-(Ethylamino)piperidin-1-yl)ethan-1-one: Ähnliche Struktur mit einer Ethylaminogruppe anstelle einer Prop-2-yn-1-ylaminogruppe.

1-(4-(Methylamino)piperidin-1-yl)ethan-1-one: Enthält eine Methylaminogruppe anstelle der Prop-2-yn-1-ylaminogruppe.

1-(4-(Prop-2-yn-1-ylamino)piperidin-1-yl)propan-1-one: Ähnliche Struktur mit einer Propan-1-on-Einheit anstelle einer Ethan-1-on-Einheit.

Einzigartigkeit

1-(4-(Prop-2-yn-1-ylamino)piperidin-1-yl)ethan-1-one ist einzigartig aufgrund seiner Prop-2-yn-1-ylaminogruppe, die eine besondere Reaktivität und potenzielle biologische Aktivitäten verleiht. Dieses Strukturmerkmal unterscheidet es von anderen ähnlichen Verbindungen und trägt zu seiner Vielseitigkeit in verschiedenen Anwendungen bei .

Biologische Aktivität

1-(4-(Prop-2-yn-1-ylamino)piperidin-1-yl)ethan-1-one, commonly referred to as compound 1152710-39-8, is a piperidine derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, characterization, and biological effects, particularly focusing on its antimicrobial properties and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of piperidine derivatives with propargylamine under controlled conditions. Characterization methods such as IR, NMR, and mass spectrometry are employed to confirm the structure and purity of the compound.

Table 1: Characterization Techniques

| Technique | Purpose |

|---|---|

| IR | Identify functional groups |

| NMR | Determine molecular structure |

| Mass Spectrometry | Confirm molecular weight and purity |

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. A series of related compounds have been tested against various bacterial and fungal strains, demonstrating varying degrees of efficacy.

In a comparative study, derivatives of this compound were evaluated for their minimum inhibitory concentration (MIC) against selected pathogens. The results showed that certain derivatives exhibited better activity than standard antibiotics such as ciprofloxacin and ketoconazole.

Table 2: Antimicrobial Activity Results

| Compound ID | Bacterial Strain | MIC (µg/mL) | Comparison Standard |

|---|---|---|---|

| 17 | Staphylococcus aureus | 8 | Ciprofloxacin (2) |

| 19 | Escherichia coli | 16 | Ketoconazole (8) |

| 20 | Candida albicans | 4 | Ketoconazole (4) |

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific cellular targets. The compound can function as a nucleophile in various biochemical pathways, potentially disrupting essential cellular processes in microbes.

Case Studies

A notable study focused on the synthesis of several piperidine derivatives, including this compound, where researchers observed enhanced antimicrobial activity against resistant strains. The study utilized both in vitro assays and computational modeling to elucidate the interactions at the molecular level.

Key Findings:

- Enhanced Efficacy : Certain derivatives showed improved efficacy against multi-drug resistant bacteria.

- Structure Activity Relationship (SAR) : Variations in substituents on the piperidine ring significantly influenced antimicrobial potency.

Eigenschaften

Molekularformel |

C10H16N2O |

|---|---|

Molekulargewicht |

180.25 g/mol |

IUPAC-Name |

1-[4-(prop-2-ynylamino)piperidin-1-yl]ethanone |

InChI |

InChI=1S/C10H16N2O/c1-3-6-11-10-4-7-12(8-5-10)9(2)13/h1,10-11H,4-8H2,2H3 |

InChI-Schlüssel |

AGNSRTDFPICIDB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)N1CCC(CC1)NCC#C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.